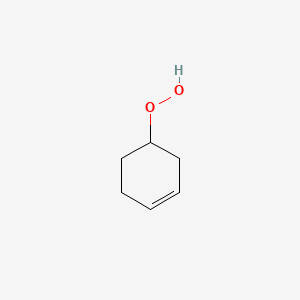
3-Cyclohexenyl hydroperoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexenyl hydroperoxide is an organic compound that belongs to the class of hydroperoxides. It is derived from cyclohexene, a six-membered ring with one double bond. Hydroperoxides are known for their role in organic synthesis and industrial applications due to their ability to act as oxidizing agents.
準備方法
Synthetic Routes and Reaction Conditions
3-Cyclohexenyl hydroperoxide can be synthesized through the oxidation of cyclohexene. One common method involves the use of molecular oxygen in the presence of a catalyst such as N-hydroxyphthalimide (NHPI) and a transition metal compound like iron (III) benzoate . The reaction is typically carried out in an acetonitrile solution at around 60°C .
Industrial Production Methods
In an industrial setting, the oxidation of cyclohexene to produce this compound can be achieved using various oxidants such as tert-butyl hydroperoxide, hydrogen peroxide, or molecular oxygen . The choice of oxidant and catalyst can significantly influence the selectivity and yield of the desired hydroperoxide.
化学反応の分析
Types of Reactions
3-Cyclohexenyl hydroperoxide undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form products like 2-cyclohexen-1-ol and 2-cyclohexen-1-one.
Reduction: It can be reduced to cyclohexanol under specific conditions.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidants include molecular oxygen, tert-butyl hydroperoxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
Oxidation: 2-Cyclohexen-1-ol, 2-cyclohexen-1-one, and epoxycyclohexane.
Reduction: Cyclohexanol.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
3-Cyclohexenyl hydroperoxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including epoxides and alcohols.
Biology: It can be used in studies involving oxidative stress and its effects on biological systems.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-cyclohexenyl hydroperoxide involves the formation of free radicals. In the presence of a catalyst, the hydroperoxide group decomposes to generate radicals, which then initiate a chain reaction leading to the formation of various oxidation products . The molecular targets and pathways involved include the allylic positions of cyclohexene and the double bond, which are susceptible to oxidation .
類似化合物との比較
Similar Compounds
Cyclohexyl hydroperoxide: Similar in structure but lacks the double bond present in 3-cyclohexenyl hydroperoxide.
tert-Butyl hydroperoxide: A commonly used hydroperoxide in organic synthesis, but with a different alkyl group.
Hydrogen peroxide: A simple hydroperoxide with broad applications but different reactivity compared to this compound.
Uniqueness
This compound is unique due to its ability to undergo selective oxidation reactions at the allylic position and the double bond, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
4096-33-7 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
4-hydroperoxycyclohexene |
InChI |
InChI=1S/C6H10O2/c7-8-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2 |
InChIキー |
WORNONSVRBSMMN-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC=C1)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 2-[(trifluoroacetyl)amino]octanoate](/img/structure/B14156639.png)
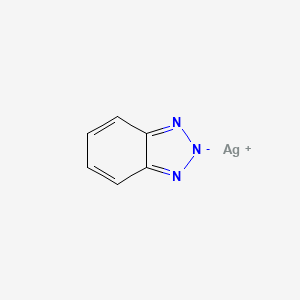
![3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine](/img/structure/B14156651.png)
![N-isobutyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14156660.png)
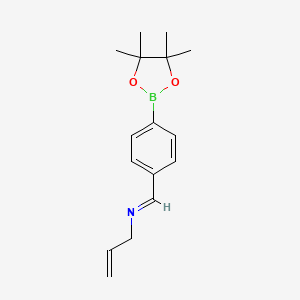
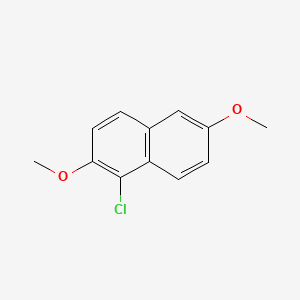
![2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14156685.png)



![8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B14156703.png)
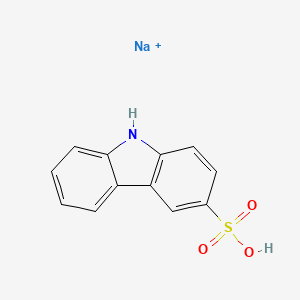
![2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14156719.png)
![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)
